4-amino-N-[(4-fluorophenyl)methyl]benzamide

Medicinal Chemistry Lipophilicity Optimization Drug Design

4-amino-N-[(4-fluorophenyl)methyl]benzamide (CAS 953887-40-6, molecular formula C₁₄H₁₃FN₂O, molecular weight 244.26 g/mol) is a benzamide derivative characterized by a para-amino (–NH₂) substituent on the benzoyl ring and a 4-fluorobenzyl group on the amide nitrogen. This compound belongs to the N-benzylbenzamide structural class, a recognized pharmacophore scaffold for multitarget modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).

Molecular Formula C14H13FN2O
Molecular Weight 244.26 g/mol
CAS No. 953887-40-6
Cat. No. B3316406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-[(4-fluorophenyl)methyl]benzamide
CAS953887-40-6
Molecular FormulaC14H13FN2O
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)N)F
InChIInChI=1S/C14H13FN2O/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9,16H2,(H,17,18)
InChIKeyUWFGALDXHXLRQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-[(4-fluorophenyl)methyl]benzamide (CAS 953887-40-6) – Core Identity and Procurement Profile for a Para-Amino-4-Fluorobenzyl Benzamide Building Block


4-amino-N-[(4-fluorophenyl)methyl]benzamide (CAS 953887-40-6, molecular formula C₁₄H₁₃FN₂O, molecular weight 244.26 g/mol) is a benzamide derivative characterized by a para-amino (–NH₂) substituent on the benzoyl ring and a 4-fluorobenzyl group on the amide nitrogen. This compound belongs to the N-benzylbenzamide structural class, a recognized pharmacophore scaffold for multitarget modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) [1]. The presence of the 4-fluorobenzyl moiety distinguishes it from the non-fluorinated 4-amino-N-benzylbenzamide analog (CAS 54977-92-3), while the para-amino substitution pattern differentiates it from the ortho-amino regioisomer 2-amino-N-(4-fluorobenzyl)benzamide (CAS 827006-84-8). It is commercially supplied as a research chemical at ≥95% purity by multiple vendors, including AK Scientific and Santa Cruz Biotechnology .

Why 4-Amino-N-[(4-fluorophenyl)methyl]benzamide (CAS 953887-40-6) Cannot Be Replaced by Off-the-Shelf N-Benzylbenzamide Analogs in Structure-Activity-Dependent Research


Substitution among N-benzylbenzamide analogs is not trivial because small structural modifications—such as the presence or absence of a para-fluorine on the benzyl ring, the position of the amino group (para vs. ortho), or the removal of the benzylic methylene spacer—produce measurable changes in lipophilicity (XLogP3), hydrogen-bonding capacity, and electronic surface topology that govern target binding and pharmacokinetic properties [1] [2]. Within the N-benzylbenzamide sEH/PPARγ dual-modulator series, fluorine substitution was shown to tune potency and in vivo pharmacokinetics, while positional isomerism of the amino group alters the capacity for intramolecular hydrogen bonding and metabolic stability [1]. These scaffold-level SAR findings establish that procurement decisions for chemical probe or medicinal chemistry campaigns cannot assume interchangeability between 4-amino-N-[(4-fluorophenyl)methyl]benzamide and its closest commercially available analogs. The quantitative evidence below defines the precise differentiating parameters.

Quantitative Differentiation Evidence for 4-Amino-N-[(4-fluorophenyl)methyl]benzamide (CAS 953887-40-6) Against Closest Structural Analogs


Elevated Lipophilicity (XLogP3 = 1.6) Versus the Non-Fluorinated Analog 4-Amino-N-benzylbenzamide (XLogP3 = 1.5)

4-amino-N-[(4-fluorophenyl)methyl]benzamide exhibits a computed XLogP3 value of 1.6, compared with XLogP3 = 1.5 for its closest non-fluorinated analog, 4-amino-N-benzylbenzamide (CAS 54977-92-3), as reported in PubChem computed descriptors [1] [2]. The +0.1 log unit difference corresponds to the replacement of a para-hydrogen on the benzyl ring with a fluorine atom, which increases lipophilicity and membrane permeability potential.

Medicinal Chemistry Lipophilicity Optimization Drug Design

Increased Hydrogen Bond Acceptor Capacity (HBA = 3) Versus Non-Fluorinated Analog (HBA = 2) via Para-Fluorine

The target compound possesses three hydrogen bond acceptors (HBA = 3), whereas the non-fluorinated analog 4-amino-N-benzylbenzamide has only two (HBA = 2), as computed by Cactvs and deposited in PubChem [1] [2]. The additional acceptor originates from the para-fluorine substituent on the benzyl ring, which can participate in halogen bonding interactions with protein backbone amide hydrogens or side-chain residues, a feature absent in the fluorine-free comparator. This HBA increase coincides with a molecular weight difference of ΔMW = 18.0 g/mol (244.26 vs. 226.27 g/mol).

Medicinal Chemistry Molecular Recognition SAR Studies

Scaffold-Level Evidence: 4-Fluorobenzyl Substitution Enhances Kinase Selectivity in N-Benzylbenzamide-Derived Dyrk1A Inhibitors

In a direct SAR study of benzamide and benzylamide derivatives as Dyrk1A inhibitors, the 4-fluorobenzyl amide derivative (compound 31b) displayed the highest potency with IC₅₀ = 14.3 nM against Dyrk1A, alongside remarkable selectivity over the closely related kinase Dyrk1B (IC₅₀ = 383 nM) and Clk1 (IC₅₀ > 2 μM) [1]. In contrast, other N-benzylamide derivatives with different substitution patterns in the same study showed significantly weaker potency and reduced selectivity. Although this represents class-level inference rather than a direct head-to-head measurement for CAS 953887-40-6, the data establish the privileged nature of the 4-fluorobenzyl appendage in benzamide kinase inhibitor design [1].

Kinase Inhibition Dyrk1A Selectivity Neurodegeneration

Scaffold-Level Evidence: N-Benzylbenzamide Pharmacophore Validated for Dual sEH/PPARγ Modulation with Fluorine-Dependent Activity Tuning

The N-benzylbenzamide scaffold, to which 4-amino-N-[(4-fluorophenyl)methyl]benzamide belongs, was validated as a merged pharmacophore for dual sEH/PPARγ modulation. The lead compound 14c achieved submicromolar activity at both targets (sEH IC₅₀ = 0.3 μM; PPARγ EC₅₀ = 0.3 μM) with good oral availability [1]. In the SAR study (Table 5, Ref. 2), fluorinated N-benzylbenzamides exhibited sEH IC₅₀ values in the range of 0.8–3.4 nM (human enzyme), demonstrating the critical contribution of appropriate aryl substitution. While CAS 953887-40-6 was not a tested compound in this published series, its core structure matches the active pharmacophore elements and the para-fluorobenzyl group corresponds to the substitution pattern that enhanced activity in the series.

Metabolic Syndrome sEH Inhibition PPARγ Modulation Multitarget Pharmacology

Supplier-Verified Purity Specification of ≥95% Across Multiple Independent Vendors

4-amino-N-[(4-fluorophenyl)methyl]benzamide (CAS 953887-40-6) carries a minimum purity specification of 95% from multiple independent suppliers, including AK Scientific , Leyan (Product No. 1320055) , and CymitQuimica . Santa Cruz Biotechnology offers the compound under catalog number sc-349162 in 250 mg and 1 g quantities . This multi-vendor availability at standardized purity supports procurement flexibility and batch-to-batch reproducibility, which contrasts with less accessible or single-source comparator compounds.

Quality Control Procurement Compliance Reproducibility

Optimal Research and Procurement Application Scenarios for 4-Amino-N-[(4-fluorophenyl)methyl]benzamide (CAS 953887-40-6)


Synthetic Starting Point for Dual sEH/PPARγ Modulators in Metabolic Syndrome Drug Discovery

The N-benzylbenzamide core, with the para-amino and 4-fluorobenzyl substituents pre-installed on CAS 953887-40-6, provides a validated starting scaffold for medicinal chemistry campaigns targeting soluble epoxide hydrolase (sEH) and PPARγ. As demonstrated by Blöcher et al. (2016), N-benzylbenzamide derivatives achieve submicromolar dual activity (sEH IC₅₀ = 0.3 μM; PPARγ EC₅₀ = 0.3 μM) [1]. The para-amino group offers a functional handle for further derivatization (acylation, sulfonylation, or diazotization), while the 4-fluorobenzyl group contributes to the pharmacological activity profile, making this compound preferable over the non-fluorinated 4-amino-N-benzylbenzamide for SAR expansion.

Synthesis of Selective Dyrk1A Kinase Inhibitors for Alzheimer's Disease and Down Syndrome Research

The 4-fluorobenzyl amide motif has been shown to confer exceptional Dyrk1A potency (IC₅₀ = 14.3 nM) and selectivity over Dyrk1B (IC₅₀ = 383 nM) and Clk1 (IC₅₀ > 2 μM) in benzamide-derived kinase inhibitors [2]. 4-amino-N-[(4-fluorophenyl)methyl]benzamide can be employed as a key intermediate to elaborate the benzamide ring with heterocyclic substituents, yielding Dyrk1A-selective probes. Researchers developing Dyrk1A inhibitors should select this compound over the ortho-amino regioisomer because the para-amino geometry aligns with the established SAR of the series.

Chemical Biology Probe Development for Enzyme Target Deconvolution and Fluorine-NMR Studies

Given the presence of a single fluorine atom at the para position of the benzyl ring, 4-amino-N-[(4-fluorophenyl)methyl]benzamide can serve as a ¹⁹F-NMR probe in target engagement and protein-ligand interaction studies. The computed XLogP3 of 1.6 [3] balances aqueous solubility and membrane permeability, making it suitable for cell-based assays. The para-amino group enables conjugation to biotin, fluorophores, or photoaffinity labels without perturbing the 4-fluorobenzyl recognition element. Its commercial availability from multiple vendors at ≥95% purity supports reproducible probe synthesis.

Building Block for Fragment-Based Drug Discovery (FBDD) and Virtual Screening Libraries

4-amino-N-[(4-fluorophenyl)methyl]benzamide (MW 244.26 g/mol, TPSA = 55.1 Ų, HBA = 3, rotatable bonds = 3) [3] falls within the rule-of-three fragment space and contains two synthetically addressable functional groups (para-amine and secondary amide). Its inclusion in commercial screening libraries (ZINC20193348, MCULE-6179527330) makes it a purchasable, well-characterized fragment for FBDD campaigns. The compound offers a differentiated property profile compared to the non-fluorinated analog (XLogP3 = 1.5, TPSA ≈ 55 Ų, HBA = 2) by providing an additional halogen bond-capable atom while maintaining fragment-likeness.

Quote Request

Request a Quote for 4-amino-N-[(4-fluorophenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.